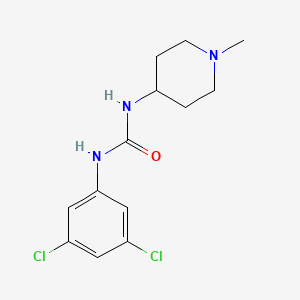
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as DCMU, is a herbicide that is widely used in scientific research to study the photosynthetic process of plants. DCMU is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis.
Mechanism of Action
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea inhibits the electron transport chain in PSII by binding to the D1 protein, which is a subunit of PSII. This binding prevents the transfer of electrons from PSII to the electron acceptor, plastoquinone. This inhibition leads to the accumulation of electrons in PSII, which leads to the production of ROS and the inhibition of photosynthesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for the light-independent reactions of photosynthesis. It also leads to the accumulation of ROS, which can cause oxidative stress and damage to cellular components. This compound also affects the expression of genes involved in photosynthesis and stress response.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is a potent and specific inhibitor of PSII, which makes it a valuable tool for studying the photosynthetic process of plants. It is also relatively stable and easy to handle. However, this compound has some limitations for lab experiments. It can be toxic to some plant species and can affect other cellular processes besides photosynthesis. It is also not effective in inhibiting PSII in some algae and cyanobacteria.
Future Directions
There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One area of research is to study the effects of this compound on the regulation of gene expression in plants. Another area is to study the effects of this compound on the antioxidant defense system of plants and its role in stress response. Additionally, there is a need to develop new inhibitors of PSII that can overcome the limitations of this compound and can be used in a wider range of plant species.
Synthesis Methods
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can be synthesized by reacting 3,5-dichlorophenylisocyanate with 1-methyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Scientific Research Applications
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is widely used in scientific research to study the photosynthetic process of plants. It is used to inhibit the electron transport chain in PSII, which leads to the accumulation of electrons and the production of reactive oxygen species (ROS). This ROS production is used to study the antioxidant defense system of plants. This compound is also used to study the regulation of gene expression in plants under different environmental conditions.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-18-4-2-11(3-5-18)16-13(19)17-12-7-9(14)6-10(15)8-12/h6-8,11H,2-5H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFMMAPLZRJXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)

![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)
![4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)

![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)

![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)